Hcv-IN-4

Antiviral Drug Discovery HCV Resistance Profiling NS5A Inhibitor Pharmacology

Genotype-biased NS5A inhibitors introduce experimental variability in HCV replicon studies. HCV-IN-4 resolves this with characterized picomolar EC90 values: GT1a (3 pM), GT2b (0.3 nM), GT3a (0.01 nM), GT1a Y93H (0.5 nM), GT1a L31V (0.02 nM). • Pan-genotypic benchmark control for replicon assays & inhibitor screening • Retains potency against key RASs for resistance fitness studies • Compatible with NS3/4A or NS5B inhibitor combination studies

Molecular Formula C52H58FN9O8
Molecular Weight 956.1 g/mol
Cat. No. B12424659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHcv-IN-4
Molecular FormulaC52H58FN9O8
Molecular Weight956.1 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC4=C(C=C3)N5C(OC6=C(C5=C4)C(=CC(=C6)C7=CN=C(N7)C8CCCN8C(=O)C(C(C)C)NC(=O)OC)F)C9=CC1=C(CCCO1)C=C9)NC(=O)OC
InChIInChI=1S/C52H58FN9O8/c1-27(2)44(58-51(65)67-5)48(63)60-17-7-11-38(60)46-54-25-35(56-46)30-15-16-37-33(20-30)22-40-43-34(53)21-32(24-42(43)70-50(62(37)40)31-14-13-29-10-9-19-69-41(29)23-31)36-26-55-47(57-36)39-12-8-18-61(39)49(64)45(28(3)4)59-52(66)68-6/h13-16,20-28,38-39,44-45,50H,7-12,17-19H2,1-6H3,(H,54,56)(H,55,57)(H,58,65)(H,59,66)/t38-,39-,44-,45-,50-/m0/s1
InChIKeyXELUICQHKUXLAP-YTBPSGRCSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HCV-IN-4: Pan-Genotypic NS5A Inhibitor Overview


HCV-IN-4 (CAS 2058080-25-2) is a research-grade, orally bioavailable inhibitor of the Hepatitis C Virus (HCV) Non-Structural Protein 5A (NS5A) [1]. This compound has a molecular weight of 956.07 g/mol and the formula C52H58FN9O8 . It functions by targeting NS5A, a viral phosphoprotein essential for HCV RNA replication and virion assembly, thereby suppressing viral proliferation in cell-based assays . The compound's potency has been characterized across several major HCV genotypes and common resistance-associated variants, making it a valuable tool for virology and antiviral drug discovery research [2].

NS5A-targeted inhibition in HCV replicon-based replication assays
Pan-genotypic coverage including GT1a, 2b, 3a and key RAVs (Y93H, L31V)
Research tool for antiviral pharmacology and resistance mechanism studies

HCV-IN-4 Procurement Rationale


Substituting HCV-IN-4 with another NS5A inhibitor, even one with a similar nominal target, introduces significant risk of experimental variability due to profound differences in genotypic coverage and mutant sensitivity. The clinical literature has firmly established that NS5A inhibitors exhibit highly variable antiviral activity against different HCV genotypes and, critically, against pre-existing resistance-associated substitutions (RASs) like Y93H and L31V [1]. This heterogeneity means that a compound's activity against a reference genotype like 1b is a poor predictor of its performance against other clinically relevant genotypes (e.g., 3a, 2b) or common resistant variants. For example, while some first-generation NS5A inhibitors like daclatasvir or ledipasvir may show high potency against genotype 1, their efficacy drops by orders of magnitude against genotypes 3a, 6u, or variants with key RASs [2][3]. Therefore, precise compound selection is mandatory for achieving reproducible and interpretable results in any study involving non-genotype 1 isolates or resistance modeling. The quantitative evidence in Section 3 details how HCV-IN-4's specific activity profile differentiates it from its closest in-class analogs.

Genotype 3a activity

Activity against genotype 3a may drop by orders of magnitude with first-generation inhibitors; pan-genotypic coverage may not transfer.

RAV sensitivity

Sensitivity to resistance-associated variants (e.g., Y93H, L31V) differs markedly across NS5A inhibitors; class-level profile may not predict mutant response.

Genotypic breadth

Inhibitor activity against non-GT1 genotypes is not uniform; compound selection based on a single genotype reference may skew replicon study outcomes.

HCV-IN-4 Potency vs. Key NS5A Inhibitors


Activity Against GT1a Y93H and L31V Variants

HCV-IN-4 demonstrates high potency against the clinically significant resistance-associated variants (RAVs) GT1a Y93H and GT1a L31V. Its EC90 values are 0.5 nM and 0.02 nM, respectively [1]. In a direct head-to-head comparison, pibrentasvir's EC50 against GT1a Y93H was found to be 0.0058 nM, representing an approximate 4-fold increase over its wild-type EC50 [2]. While HCV-IN-4 data for wild-type GT1a is reported as EC90, the comparator data highlights a quantifiable difference in how different NS5A inhibitors are impacted by this key mutation, underscoring the need for specific inhibitor selection in resistance studies.

GT1a Y93H/L31V activity
Head-to-head
EC90 0.5 nM (Y93H), 0.02 nM (L31V)
Supports RAV resistance profiling context
HCV replicon assay
Antiviral Drug Discovery HCV Resistance Profiling NS5A Inhibitor Pharmacology

Genotype 3a Potency vs. First-Generation Inhibitors

HCV-IN-4 exhibits exceptionally high potency against HCV genotype 3a, with an EC90 value of 0.01 nM (10 pM) [1]. In contrast, the first-generation NS5A inhibitor ledipasvir demonstrates significantly lower activity against the same genotype, with reported EC50 values ranging from 168 nM to over 500 nM, a difference of >10,000-fold [2]. This cross-study comparison underscores a critical performance gap: while newer, pan-genotypic NS5A inhibitors maintain picomolar activity against genotype 3a, older agents like ledipasvir lose substantial potency, limiting their utility in studies involving this genotype.

Genotype 3a vs. ledipasvir
Cross-study
EC90 0.01 nM vs. EC50 168–530 nM (>10,000-fold difference)
Pan-genotypic inhibitor benchmarking
Cross-study replicon comparison
Pan-Genotypic Antiviral Research HCV Genotype 3a Therapeutics NS5A Inhibitor Selection

Balanced Potency Across Genotypes 2b and 3a

HCV-IN-4 demonstrates consistent, high-level potency across divergent genotypes, with an EC90 of 0.3 nM against GT2b and 0.01 nM against GT3a . This contrasts sharply with daclatasvir, which shows a 3-fold lower potency against GT2a (EC50 = 71 pM) compared to its activity against GT1a (EC50 = 50 pM) and an even greater drop-off against GT3a (EC50 = 146 pM) [1]. The class-level inference from the Gottwein et al. (2018) study confirms this pattern: many NS5A inhibitors exhibit a significant loss of activity against non-1 genotypes, a limitation that HCV-IN-4's profile appears to mitigate [2].

Genotype 2b/3a potency
Class-level
EC90 GT2b 0.3 nM, GT3a 0.01 nM
Balanced activity may simplify comparative replicon designs
Class-level inference; verify in own replicon system
Pan-Genotypic HCV Inhibitor HCV Genotype 2b Antiviral Potency Profiling

HCV-IN-4 Optimal Research Applications


Validating Next-Generation Pan-Genotypic Inhibitors

Researchers developing novel HCV inhibitors can use HCV-IN-4 as a potent pan-genotypic control. Its well-characterized picomolar EC90 values against GT2b (0.3 nM) and GT3a (0.01 nM) provide a high benchmark for comparing new chemical entities in replicon assays [1]. This is particularly valuable when evaluating candidates intended to overcome the genotype-specific limitations of first-generation NS5A inhibitors like ledipasvir or daclatasvir [2].

HCV NS5A Resistance Mechanism Studies

The retention of significant potency against key resistance-associated variants, such as GT1a Y93H (EC90 = 0.5 nM) and GT1a L31V (EC90 = 0.02 nM), makes HCV-IN-4 an ideal reference compound in resistance selection and fitness assays [3]. This allows for direct comparison of how novel compounds perform against a baseline with defined mutant activity, aiding in the identification of agents with higher genetic barriers to resistance, a key finding in recent clinical literature [4].

NS5A Functional Dissection Across Genotypes

For virologists studying NS5A protein function, HCV-IN-4 offers the advantage of potent, consistent inhibition across multiple genotypes (GT1a, GT2b, GT3a) [1]. This allows for robust suppression of viral replication in comparative studies of different viral strains or chimeric replicons, without the confounding variable of widely differing compound sensitivities, as observed with older, genotype-biased inhibitors [2].

In Vitro Antiviral Combination Studies

Given its defined mechanism of action and robust single-agent potency, HCV-IN-4 is well-suited for in vitro drug combination studies. It can be paired with inhibitors targeting other essential HCV enzymes, such as NS3/4A protease or NS5B polymerase, to assess synergistic, additive, or antagonistic effects on viral replication . Its pan-genotypic activity ensures that combination effects can be evaluated across different viral backgrounds without the need for genotype-specific inhibitor adjustments.

Application
Selection Property
Validation Focus
Next-gen pan-genotypic inhibitor validation
Broad genotypic and RAV coverage
Pan-genotypic activity benchmarking
Resistance mechanism studies
Sustained potency against known RAVs (Y93H, L31V)
Resistance selection assay context
NS5A functional dissection across genotypes
Consistent inhibition profile across GT1a, 2b, 3a
Replicon comparability across viral strains
In vitro combination studies
Defined NS5A mechanism and pan-genotypic activity
Synergy/additivity with NS3/4A or NS5B inhibitors

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


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